

Application Notes and Protocols: Phenylselenenyl Chloride-Mediated Selenocyclization of Unsaturated Alcohols

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Compound of Interest

Compound Name: Phenylselenenyl chloride

Cat. No.: B045611

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Introduction

The intramolecular selenocyclization of unsaturated alcohols, often referred to as selenoetherification, is a powerful and versatile method in organic synthesis for the construction of cyclic ethers, particularly substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceuticals. **Phenylselenenyl chloride** (PhSeCl) is a commonly employed reagent for this transformation due to its electrophilic nature and ability to activate carbon-carbon double bonds towards intramolecular nucleophilic attack by a hydroxyl group.

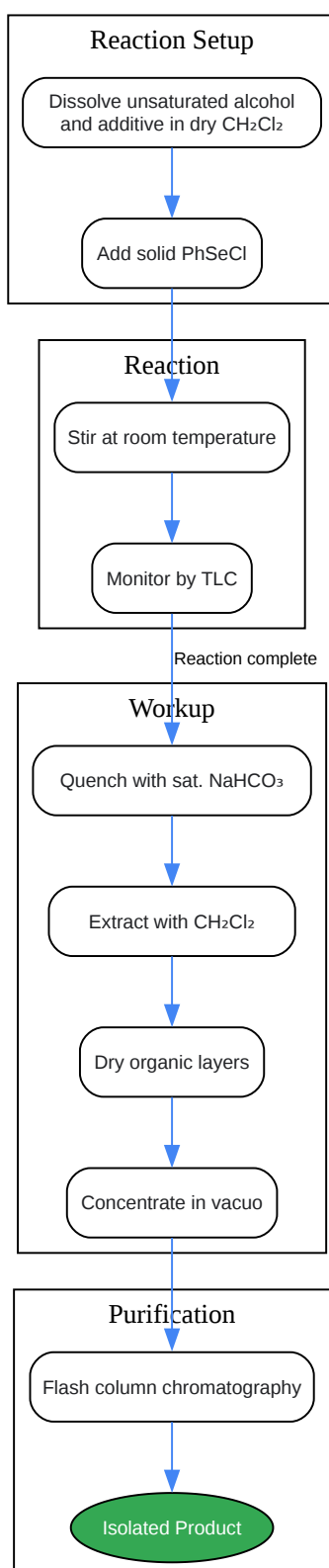
This reaction proceeds under mild conditions and often exhibits high regio- and stereoselectivity, making it an attractive strategy in the synthesis of complex molecules. The resulting phenylseleno-substituted cyclic ethers can be further functionalized, for instance, by oxidative elimination to introduce a double bond or by radical-mediated reactions.

Reaction Mechanism

The generally accepted mechanism for the **phenylselenenyl chloride**-mediated cyclization of unsaturated alcohols involves the formation of a cyclic seleniranium ion intermediate. The electrophilic selenium atom of PhSeCl is attacked by the nucleophilic double bond of the

unsaturated alcohol, leading to the formation of a three-membered ring containing the selenium atom. This intermediate is then subjected to an intramolecular nucleophilic attack by the hydroxyl group.

The regioselectivity of the cyclization is typically governed by Baldwin's rules, with the exo-trig cyclization being favored, leading to the formation of five- or six-membered rings. The stereochemistry of the reaction is often controlled by the anti-addition of the selenium electrophile and the internal alcohol nucleophile across the double bond.



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